7-Chloro-1,3-benzothiazole

Übersicht

Beschreibung

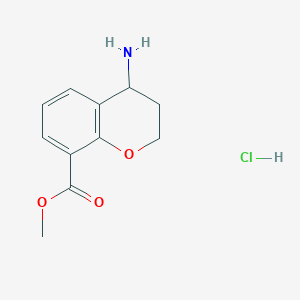

7-Chloro-1,3-benzothiazole is a chemical compound that is used as an intermediate in the synthesis of various pharmaceuticals . It has a molecular weight of 169.63 .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including this compound, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

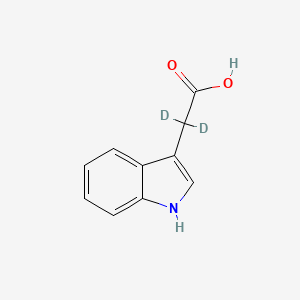

The molecular structure of this compound includes a benzene ring fused with a thiazole ring, which contains a sulfur and a nitrogen atom . The chlorine atom is attached to the seventh carbon atom in the fused ring system .Chemical Reactions Analysis

Benzothiazole derivatives, including this compound, have been found to undergo a variety of chemical reactions. These include reactions with aromatic aldehydes and o-aminothiophenols .Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Properties

7-Chloro-1,3-benzothiazole has been a subject of interest in the synthesis of pharmacologically active compounds. For instance, it has been used in the synthesis of novel Schiff's bases that displayed moderate analgesic and anti-inflammatory activities (Bannimath et al., 2010). Another study synthesized fluoro-substituted benzothiazole derivatives that were screened for their antibacterial activity, showcasing its potential in antimicrobial applications (Javali et al., 2010).

Anticancer Research

Research has explored the anticancer potential of benzothiazole derivatives. For example, one study synthesized a new series of 2-(4-aminophenyl)benzothiazoles and evaluated their activities against breast cancer cell lines both in vitro and in vivo (Shi et al., 1996). Similarly, another study prepared and evaluated 8-Chloro-3-cyano-4-imino-2-methylthio-4H-pyrimido benzothiazole derivatives for their in vitro anticancer activity towards various human cancer cell lines (Labhsetwar et al., 2010).

Molecular Interactions and Structural Analysis

Benzothiazole derivatives, including those with 7-chloro substitution, have been analyzed for their molecular interactions and structures. For instance, a study investigated hydrogen and halogen bonding patterns and π–π aromatic interactions of 6,7-disubstituted 1,3-benzothiazoles through X-ray diffraction and DFT calculations (Čičak et al., 2010).

Optical and Electronic Properties

There is interest in the optical and electronic properties of benzothiazole compounds. A study created a benzothiazole-based aggregation-induced emission luminogen, which was used as a ratiometric fluorescent chemosensor for the detection of pH, demonstrating the compound's utility in sensitive physiological pH sensing (Li et al., 2018).

Wirkmechanismus

While the exact mechanism of action of 7-Chloro-1,3-benzothiazole is not specified, benzothiazole derivatives have been found to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Safety and Hazards

When handling 7-Chloro-1,3-benzothiazole, it is recommended to wash face, hands, and any exposed skin thoroughly. Avoid eating, drinking, or smoking when using this product. Wear protective gloves, clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area .

Zukünftige Richtungen

Benzothiazole derivatives, including 7-Chloro-1,3-benzothiazole, are of great interest due to their wide range of biological activities and medicinal applications. They are being explored for their potential as anti-tumor and anti-inflammatory agents . Additionally, they are being studied for their anti-tubercular properties . The development of novel antibiotics to control resistance problems is crucial, and benzothiazole derivatives are being considered for this purpose .

Eigenschaften

IUPAC Name |

7-chloro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNS/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXEDQOMFMWCKFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00593508 | |

| Record name | 7-Chloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2942-09-8 | |

| Record name | 7-Chloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B1603387.png)